Volatility Advantage for Low-Temperature CVD
Pt(hfac)₂ exhibits a sublimation temperature of 65 °C at 0.1 mmHg, whereas Pt(acac)₂ achieves a comparable vapor pressure only at temperatures exceeding 200 °C, with reported vapor pressures of 0.001–0.79 bar in the 200–350 °C range [1][2]. This difference arises from the electron-withdrawing CF₃ groups in Pt(hfac)₂, which reduce intermolecular forces and enhance volatility [3].
| Evidence Dimension | Sublimation/Vaporization Temperature at Reduced Pressure |
|---|---|
| Target Compound Data | Sublimation at 65 °C at 0.1 mmHg (0.15 Torr at 70 °C) |
| Comparator Or Baseline | Pt(acac)₂: Vapor pressure 0.001–0.79 bar at 200–350 °C |
| Quantified Difference | Pt(hfac)₂ achieves equivalent vapor pressure at >135 °C lower temperature |
| Conditions | Thermogravimetric analysis, reduced pressure (0.1 mmHg for Pt(hfac)₂; atmospheric pressure for Pt(acac)₂ vaporization) |
Why This Matters
Lower source temperatures reduce thermal decomposition of the precursor during delivery, improving reproducibility and reducing impurity incorporation in deposited films.
- [1] American Elements. Platinum(II) Hexafluoroacetylacetonate Technical Data Sheet. View Source
- [2] Zhao, Y., Li, Z., & Wang, Y. (2020). A quick and versatile one step metal–organic chemical deposition method for supported Pt and Pt-alloy catalysts. RSC Advances, 10, 14567–14574. View Source
- [3] Rand, M. J. (1973). Chemical Vapor Deposition of Thin-Film Platinum. Journal of the Electrochemical Society, 120(5), 686–691. View Source
